molecular formula C27H30N2O6 B10951628 1-cyclopropyl-3-hydroxy-5-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-cyclopropyl-3-hydroxy-5-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10951628
M. Wt: 478.5 g/mol
InChI Key: CNLMHBGGTUADTC-WJTDDFOZSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of indole derivatives.
  • Structurally, it features a pyrrolone ring fused with an indole ring, along with various substituents.
  • This compound exhibits interesting biological properties, making it relevant for further exploration.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this exact compound might not be readily available, we can discuss general strategies.

      Reaction Conditions: These would depend on the specific synthetic route chosen.

      Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is scarce.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions due to its functional groups.

      Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired transformation.

      Major Products: These would depend on the specific reaction type and conditions.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure could inspire new synthetic methodologies or ligand design.

      Biology: Investigate its potential as a bioactive compound (e.g., enzyme inhibitors, receptor modulators).

      Medicine: Explore its pharmacological properties (e.g., anti-inflammatory, anticancer, or antimicrobial effects).

      Industry: Consider applications in materials science or catalysis.

  • Mechanism of Action

    • Unfortunately, detailed information on the exact mechanism of action for this compound is not readily available.
    • understanding its interactions with specific molecular targets (enzymes, receptors, etc.) would be crucial.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features, such as the combination of the cyclopropyl group, hydroxy group, and morpholine moiety.

      Similar Compounds: While I don’t have a specific list, you can explore related indole derivatives, such as indomethacin, tryptophan, or serotonin.

    Remember that this compound’s full potential awaits further research and exploration

    Properties

    Molecular Formula

    C27H30N2O6

    Molecular Weight

    478.5 g/mol

    IUPAC Name

    (4E)-1-cyclopropyl-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]pyrrolidine-2,3-dione

    InChI

    InChI=1S/C27H30N2O6/c1-33-21-8-3-17(4-9-21)25(30)23-24(29(20-6-7-20)27(32)26(23)31)18-5-10-22(34-2)19(15-18)16-28-11-13-35-14-12-28/h3-5,8-10,15,20,24,30H,6-7,11-14,16H2,1-2H3/b25-23+

    InChI Key

    CNLMHBGGTUADTC-WJTDDFOZSA-N

    Isomeric SMILES

    COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3CC3)C4=CC(=C(C=C4)OC)CN5CCOCC5)/O

    Canonical SMILES

    COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3CC3)C4=CC(=C(C=C4)OC)CN5CCOCC5)O

    Origin of Product

    United States

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